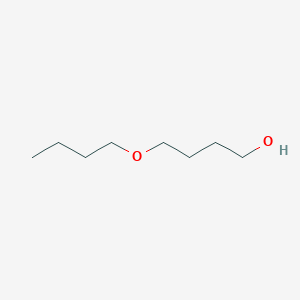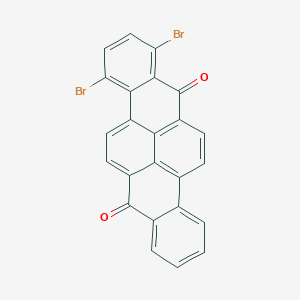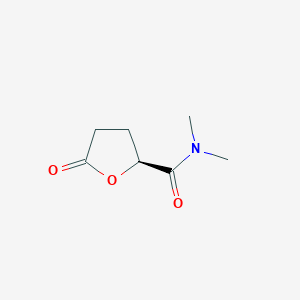
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, commonly known as DOOC, is a chemical compound that has been extensively studied for its biochemical and physiological properties. It is a cyclic amide that belongs to the oxolane class of compounds. DOOC has been found to have several applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of DOOC is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. DOOC has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins.
Efectos Bioquímicos Y Fisiológicos
DOOC has been found to have several biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. DOOC has also been found to have analgesic properties, reducing pain sensitivity in animal models of pain. Additionally, DOOC has been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOOC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, DOOC has been extensively studied, and its pharmacological properties are well characterized. However, DOOC also has several limitations. Its mechanism of action is not fully understood, and its effects on human subjects are not well characterized.
Direcciones Futuras
There are several future directions for research on DOOC. One area of research is the development of DOOC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DOOC in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DOOC and its effects on human subjects.
Métodos De Síntesis
The synthesis of DOOC involves the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with N,N-dimethylamine in the presence of a base catalyst. The reaction yields DOOC as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DOOC has been extensively studied for its potential use as a pharmacological agent. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. DOOC has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
Propiedades
Número CAS |
146917-05-7 |
|---|---|
Nombre del producto |
(2S)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Clave InChI |
FXIQOWGSQOLZSR-YFKPBYRVSA-N |
SMILES isomérico |
CN(C)C(=O)[C@@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
SMILES canónico |
CN(C)C(=O)C1CCC(=O)O1 |
Sinónimos |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



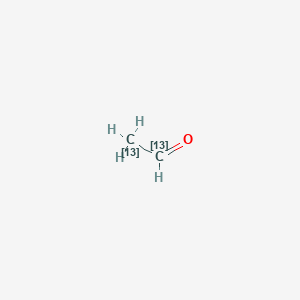
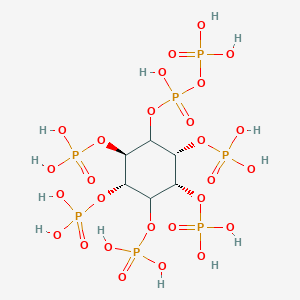
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
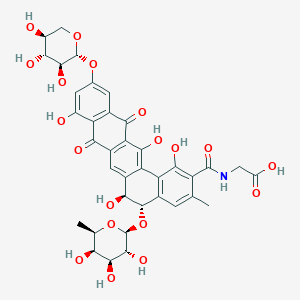
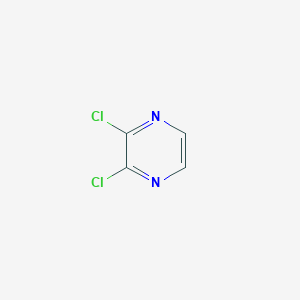
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
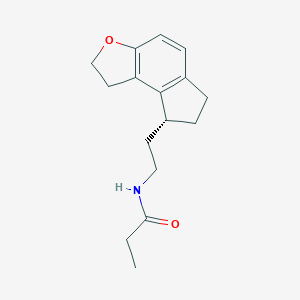
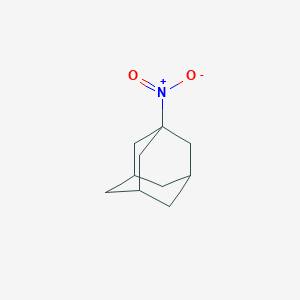
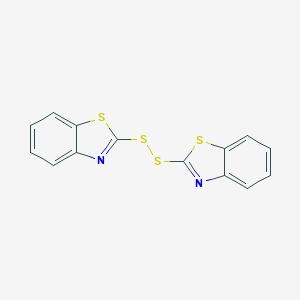
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)
